molecular formula C11H20O2 B13770340 1,3-Dioxepin, 2-hexyl-4,7-dihydro- CAS No. 61732-96-5

1,3-Dioxepin, 2-hexyl-4,7-dihydro-

Cat. No.: B13770340
CAS No.: 61732-96-5
M. Wt: 184.27 g/mol
InChI Key: BKMHRWAUFCKQFT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hexyl-4,7-dihydro-1,3-dioxepin typically involves the reaction of heptanal with butene-1,4-glycol under acidic conditions to form the acetal . The reaction is carried out in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, at elevated temperatures. The product is then purified by distillation or recrystallization.

Industrial Production Methods

Industrial production of 2-Hexyl-4,7-dihydro-1,3-dioxepin follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is obtained through a series of purification steps, including distillation and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Hexyl-4,7-dihydro-1,3-dioxepin undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like halides or amines are used in substitution reactions.

Major Products Formed

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Alcohols and alkanes.

    Substitution: Various substituted dioxepin derivatives.

Scientific Research Applications

2-Hexyl-4,7-dihydro-1,3-dioxepin has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hexyl-4,7-dihydro-1,3-dioxepin involves its interaction with molecular targets through various pathways. For example, during oxidation, the compound undergoes hydrogen abstraction by peroxyl radicals, leading to the formation of oxidized products . The specific molecular targets and pathways depend on the type of reaction and the conditions under which it occurs.

Comparison with Similar Compounds

2-Hexyl-4,7-dihydro-1,3-dioxepin can be compared with other similar compounds, such as:

Properties

CAS No.

61732-96-5

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

2-hexyl-4,7-dihydro-1,3-dioxepine

InChI

InChI=1S/C11H20O2/c1-2-3-4-5-8-11-12-9-6-7-10-13-11/h6-7,11H,2-5,8-10H2,1H3

InChI Key

BKMHRWAUFCKQFT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1OCC=CCO1

Origin of Product

United States

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